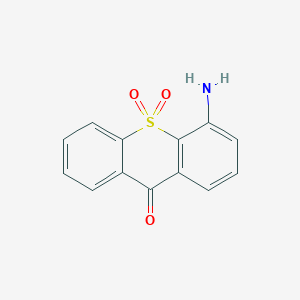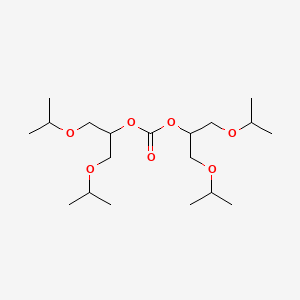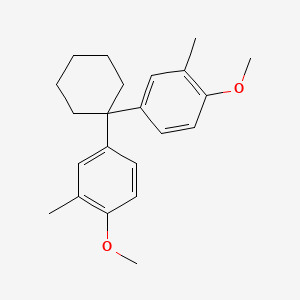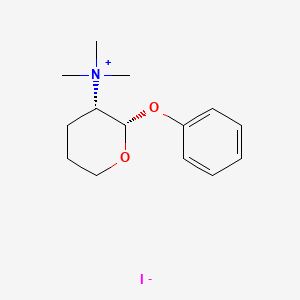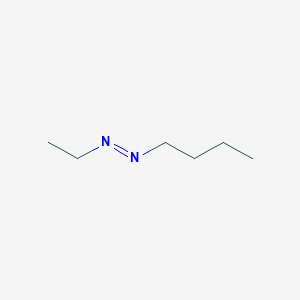![molecular formula C10H25NSSi B14494012 2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine CAS No. 65575-46-4](/img/structure/B14494012.png)
2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine is an organosilicon compound characterized by the presence of a triethylsilyl group attached to an ethyl sulfanyl chain, which is further connected to an ethan-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine typically involves the reaction of triethylsilyl chloride with an appropriate thiol compound, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of Triethylsilyl Chloride with Thiol:
Introduction of Amine Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Secondary or tertiary amines
Substitution: Compounds with substituted silyl groups
Applications De Recherche Scientifique
2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine involves its interaction with molecular targets through its functional groups. The triethylsilyl group can act as a protecting group, while the sulfanyl and amine groups can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and facilitate specific chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in structure but with a hydroxyl group instead of an amine.
2-(Triethylsilyl)ethanol: Similar in structure but with a hydroxyl group instead of a sulfanyl group.
2-(Tritylthio)ethanamine: Similar in structure but with a trityl group instead of a triethylsilyl group.
Uniqueness
2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine is unique due to the combination of its triethylsilyl, sulfanyl, and amine groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
65575-46-4 |
|---|---|
Formule moléculaire |
C10H25NSSi |
Poids moléculaire |
219.46 g/mol |
Nom IUPAC |
2-(2-triethylsilylethylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H25NSSi/c1-4-13(5-2,6-3)10-9-12-8-7-11/h4-11H2,1-3H3 |
Clé InChI |
RCLXGRJQJZQUMK-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CCSCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


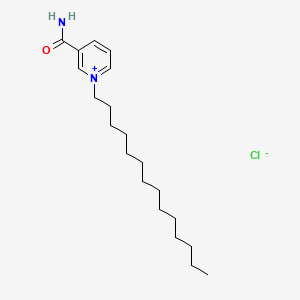
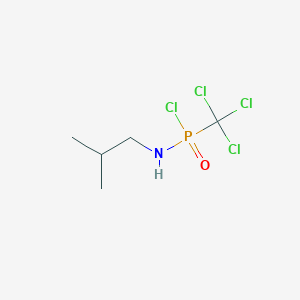
![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)
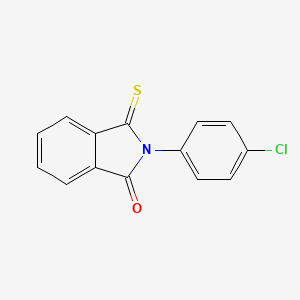
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
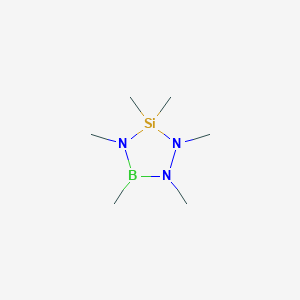
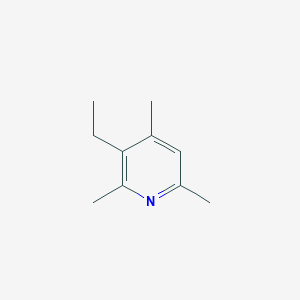
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)
